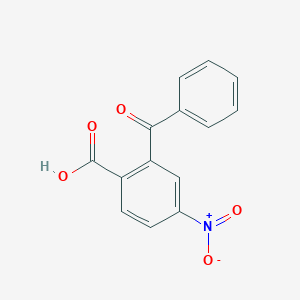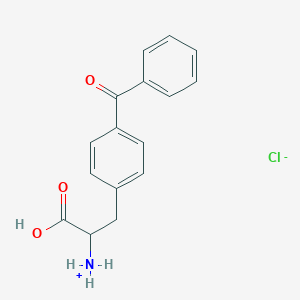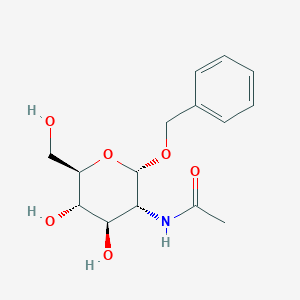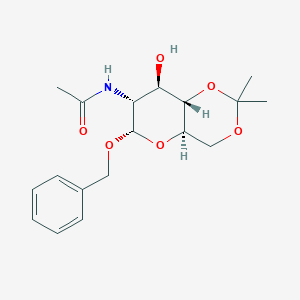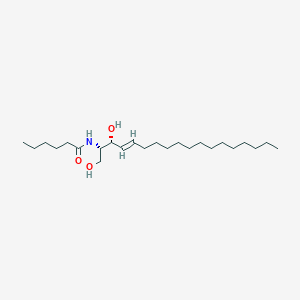
C6-Ceramid
Übersicht
Beschreibung
Synthesis Analysis
N-hexanoylsphingosine's synthesis involves multiple steps, including the enzymatic resolution and chemical modifications of precursor molecules. A notable method includes the enzymatic resolution using Pseudomonas cepacia lipase to produce specific stereoisomers, indicating the compound's complex synthetic route involving biological catalysts to achieve desired configurations and derivatives (Lavanya Bondada et al., 2004).
Molecular Structure Analysis
The molecular structure of N-hexanoylsphingosine is characterized by its long-chain base attached to a hexanoyl group, contributing to its unique properties and functions. Studies involving analogs and derivatives provide insights into structural aspects that influence biological activity and interactions within cellular environments (R. Pagano et al., 1988).
Chemical Reactions and Properties
N-hexanoylsphingosine participates in various biochemical pathways, including apoptosis induction and interaction with ceramide metabolism. Its chemical reactivity is highlighted in studies showing its apoptotic effects in neuroepithelioma cells, associated with endogenous ceramide accumulation and the modulation of glycosphingolipid synthesis (A. Spinedi et al., 1998).
Physical Properties Analysis
The physical properties of N-hexanoylsphingosine, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. These characteristics are determined through experimental studies that provide foundational knowledge for handling and formulating the compound for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other biomolecules, stability under physiological conditions, and the ability to undergo metabolic transformations, are essential for understanding N-hexanoylsphingosine's role in cellular processes. Investigations into its metabolic downregulation and interactions within neurotumor cells offer insights into its biochemical behavior and therapeutic potential (A. Spinedi, 2012).
Wissenschaftliche Forschungsanwendungen
Krebstherapie: Canine Mammatumor
C6-Ceramid hat sich als vielversprechender Tumorsuppressor bei der Behandlung von canine Mammatumoren erwiesen. Es hemmt das Zellwachstum, die Migration und die Invasion in vitro und verringert das Tumorwachstum und die Metastasierung in vivo. Die Verbindung zielt auf EGR3 ab, einen Promotor der Proliferation und Migration von Krebszellen, indem sie den JAK1/STAT3-Signalweg moduliert .
Behandlung des kutannen T-Zell-Lymphoms
Im Kontext des kutannen T-Zell-Lymphoms (CTCL) wurde this compound als neuartige Behandlungsoption bewertet. Es reduziert die Zelllebensfähigkeit signifikant und induziert den Zelltod durch Apoptose und Nekrose in CTCL-Zelllinien, während es minimale Auswirkungen auf gesunde Keratinozyten hat .
Neurotumorzellen: Apoptose und metabolische Herunterregulierung
Die zytotoxischen Wirkungen von this compound auf Neurotumorzellen wurden mit seiner Fähigkeit in Verbindung gebracht, trotz rascher metabolischer Entfernung erhöhte intrazelluläre Spiegel aufrechtzuerhalten. Dies erreicht es, indem es den Sphingosin-Rettungsweg beeinträchtigt, was zur Anhäufung von natürlichem Ceramid führt, das in diesen Zellen keine apoptotischen Eigenschaften besitzt .
Sphingolipid-Antikrebstherapeutika
Als antineoplastisches Mittel wird this compound wegen seines Potenzials zur Reduzierung des Tumorwachstums untersucht. Sein Metabolismus wird durch direkte Glukosylierung und Nutzung über den Sphingosin-Rettungsweg gesteuert, was für die Optimierung seiner therapeutischen Anwendung relevant ist .
Arzneimittelverabreichungssysteme: Komplexierung mit Cholesterylphosphorylcholin
This compound, komplexiert mit Cholesterylphosphorylcholin (CholPC), wurde als potente, lösungsmittelfreie Abgabekonstellation für Zellen in Kultur entwickelt. Diese Komplexierung erhöht die Bioverfügbarkeit von Ceramid für Zellen und verstärkt seine Wirkungen im Vergleich zu lösungsmittelgelöstem this compound .
Hemmung der proangiogenen Aktivität beim multiplen Myelom
Die Forschung hat gezeigt, dass die Behandlung mit this compound die proangiogene Aktivität von Exosomen beim multiplen Myelom hemmen kann. Dies deutet auf eine mögliche Anwendung bei der Verhinderung der Bildung neuer Blutgefäße hin, die das Tumorwachstum und die Metastasierung unterstützen .
Wirkmechanismus
Target of Action
C6 Ceramide, also known as N-hexanoylsphingosine or C6-ceramide, primarily targets the ceramide pathway . The ceramide pathway plays a crucial role in regulating cellular metabolism . Ceramides are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . The CerS family is expressed in a variety of human tumors and is involved in tumorigenesis .
Mode of Action
C6 Ceramide interacts with its targets and induces changes in cellular metabolism. It has been found that C6 Ceramide competes with C24-ceramide for the binding site of phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C) . This interaction leads to the deactivation of multiple oncogenic signaling pathways and promotes cell death .
Biochemical Pathways
C6 Ceramide affects several biochemical pathways. Ceramides and dihydroceramides are synthesized by CerS enzymes via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . Ceramides can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .
Pharmacokinetics
The pharmacokinetics of C6 Ceramide involves its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration and area under the curve increase with dose . Clearance is consistent between doses and is observed mainly through the liver without significant hepatotoxicity . The half-life ranges from 20 to 30 hours and the volume of distribution is consistent with a lipophilic drug .
Result of Action
C6 Ceramide shows activity against a variety of cancer cell lines . It can inhibit cell proliferation and induce apoptosis . It also permeates cell membranes and causes mitochondrial Ca2+ influx more efficiently than C6 Ceramide in DMSO .
Action Environment
The action, efficacy, and stability of C6 Ceramide can be influenced by environmental factors. For instance, the formulation used to deliver C6 Ceramide to cells can significantly impact its bioavailability and potency . C6 Ceramide complexed with Cholesteryl Phosphocholine led to much larger biological effects in cultured cells compared to C6 Ceramide dissolved in dimethyl sulfoxide (DMSO) .
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-QFWQFVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924923 | |
| Record name | N-Hexanoylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124753-97-5 | |
| Record name | N-Hexanoylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexanoylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEXANOYLSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



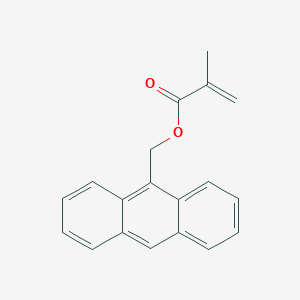
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
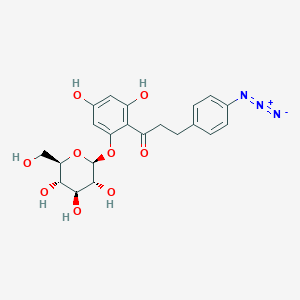
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

